Product packaging for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl(Cat. No.:CAS No. 148135-87-9)

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Cat. No.: B600143
CAS No.: 148135-87-9
M. Wt: 243.75
InChI Key: GTMGHYPCNWLKFX-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a chemical compound of interest in neuroscience and pharmacological research. It is structurally analogous to key components of established selective receptor antagonists, such as MDL 100,907, which is a highly selective 5-HT2A receptor antagonist (R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidine-methanol) . As such, this piperidine derivative serves as a valuable chemical building block or reference standard in the design and synthesis of compounds targeting serotonin receptor systems. Serotonin 5-HT2A receptors are implicated in a wide range of central nervous system functions, and ligands for these receptors are tools for investigating conditions such as schizophrenia, depression, and sleep disorders . The fluorophenyl-ethyl-piperidine structure is a critical pharmacophore, and researchers utilize this scaffold to explore receptor binding affinity, functional activity, and structure-activity relationships (SAR). The hydrochloride salt form ensures improved stability and solubility for experimental handling. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClFN B600143 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl CAS No. 148135-87-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-fluorophenyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;/h3-6,12,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMGHYPCNWLKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis Approaches

Established Synthetic Pathways for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Established synthetic routes to this compound typically involve multi-step sequences that allow for the careful construction of the target molecule. These methods often rely on the formation of a key precursor, which is then converted to the final product.

Multi-Step Synthesis Strategies and Optimization

A common and effective strategy for the synthesis of this compound involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. This multi-step approach allows for the systematic assembly of the molecule, with opportunities for optimization at each stage.

One plausible and widely applicable route begins with the synthesis of the precursor, 4-(2-(4-fluorophenyl)ethyl)pyridine. This can be achieved through a coupling reaction, for example, a Suzuki or Negishi coupling between a 4-halopyridine and a suitable organometallic reagent derived from 1-bromo-2-(4-fluorophenyl)ethane. Alternatively, a Grignard reaction involving 4-pyridineethanol (B1362647) and a 4-fluorophenylmagnesium halide could be employed to form the carbon-carbon bond.

Once the 4-(2-(4-fluorophenyl)ethyl)pyridine precursor is obtained, the pivotal step is the reduction of the pyridine ring to a piperidine (B6355638) ring. Catalytic hydrogenation is the most common method for this transformation. Various catalysts can be employed, with platinum and palladium-based catalysts being particularly effective. For instance, a related compound, 4-[2,2-Bis(4-fluorophenyl)ethyl]piperidine, is synthesized by the hydrogenation of α,α-bis(4-fluorophenyl)-4-pyridineethanol using a 5% platinum on carbon catalyst in acetic acid under a hydrogen atmosphere. prepchem.com A similar approach can be adapted for 4-(2-(4-fluorophenyl)ethyl)pyridine.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 4-[2-(4-Fluorophenyl)ethyl]-piperidine, in a suitable organic solvent with hydrogen chloride, either as a gas or as a solution in a solvent like diethyl ether or isopropanol. This results in the precipitation of the desired this compound salt.

Optimization of this multi-step synthesis involves careful selection of catalysts, solvents, reaction temperatures, and pressures to maximize yield and purity at each step. For example, the choice of catalyst for the hydrogenation step can significantly influence the reaction's efficiency and selectivity.

Table 1: Illustrative Multi-Step Synthesis of this compound

StepReactionKey Reagents and Conditions
1Synthesis of 4-(2-(4-fluorophenyl)ethyl)pyridine4-Bromopyridine, (2-(4-fluorophenyl)ethyl)zinc chloride, Pd catalyst
2Catalytic Hydrogenation4-(2-(4-fluorophenyl)ethyl)pyridine, H₂, Pt/C or Pd/C, Acetic Acid
3Hydrochloride Salt Formation4-[2-(4-Fluorophenyl)ethyl]-piperidine, HCl (gas or solution)

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers of substituted piperidines is of great importance, as different enantiomers or diastereomers can exhibit distinct biological activities. While specific stereoselective syntheses for this compound are not extensively documented in publicly available literature, general methodologies for the asymmetric synthesis of 4-substituted piperidines can be applied.

One approach involves the use of chiral catalysts for the hydrogenation of the pyridine precursor. Chiral rhodium or ruthenium complexes, for instance, have been successfully used for the enantioselective hydrogenation of various pyridine derivatives. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Another strategy is the resolution of a racemic mixture of 4-[2-(4-Fluorophenyl)ethyl]-piperidine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure free base.

Furthermore, chemoenzymatic methods offer a powerful tool for stereoselective synthesis. Lipases can be used for the kinetic resolution of racemic intermediates, such as a corresponding alcohol precursor, by selectively acylating one enantiomer. This approach provides access to both enantiomers with high optical purity.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Methods for Efficient Bond Formation

Modern catalytic methods play a crucial role in the efficient synthesis of piperidine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of the carbon-carbon bond between the piperidine (or pyridine precursor) and the fluorophenylethyl moiety. These reactions are often characterized by their high efficiency, functional group tolerance, and mild reaction conditions.

For the hydrogenation of the pyridine ring, advancements in catalysis have led to the development of more active and selective catalysts. Nanoparticle catalysts and catalysts immobilized on solid supports offer advantages such as high surface area, enhanced reactivity, and ease of separation and recycling, contributing to a greener synthetic process.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this compound. These benefits include improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and high-throughput synthesis.

The catalytic hydrogenation of the pyridine precursor is particularly well-suited for a flow chemistry setup. A packed-bed reactor containing a heterogeneous catalyst can be used to continuously convert the starting material into the desired piperidine product. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The integration of in-line purification techniques can further streamline the process, enabling a continuous synthesis from starting materials to the final product.

Chemoenzymatic and Biocatalytic Synthesis of Analogues

Chemoenzymatic and biocatalytic methods are increasingly being recognized as powerful tools for the synthesis of complex molecules, including piperidine analogues. These methods utilize enzymes, either isolated or in whole cells, to catalyze specific chemical transformations with high selectivity and under mild conditions.

While specific enzymatic routes to this compound are not yet established, the synthesis of various piperidine analogues using enzymes has been demonstrated. For instance, lipases are widely used for the kinetic resolution of racemic alcohols and amines, which can be key intermediates in the synthesis of chiral piperidines. Transaminases can be employed for the asymmetric synthesis of chiral amines from ketones.

The development of new enzymes through directed evolution and protein engineering is expanding the scope of biocatalysis. It is conceivable that in the future, engineered enzymes could be developed for the direct asymmetric synthesis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine or its precursors, offering a highly efficient and sustainable manufacturing route.

Pharmacological Characterization and Mechanistic Elucidation Preclinical Research

Molecular Target Identification and Ligand-Binding Studies

Detailed ligand-binding studies and enzyme inhibition assays for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl are not extensively documented in peer-reviewed publications. However, the broader class of piperidine (B6355638) derivatives has been investigated for its interaction with various molecular targets.

There is currently no specific information available regarding the enzyme inhibition kinetics of this compound.

Detailed studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding and thermodynamic profile of this compound with its putative molecular targets have not yet been published.

Cellular Pharmacodynamics and Signal Transduction Investigations

The cellular effects of this compound have been primarily inferred from in vivo studies mentioned in patent literature, which suggest a neuroprotective role.

A patent describing the synthesis of this compound discloses its evaluation in a model of focal ischemia induced by middle cerebral artery occlusion in mice. This model is a standard preclinical assay to assess the neuroprotective potential of a compound. The patent claims that the compound demonstrated neuroprotective activity in this model, implying it may mitigate neuronal cell death and damage following an ischemic event. However, specific quantitative data from in vitro cellular assays, such as effects on neuronal cell proliferation or modulation of second messenger systems under ischemic conditions, are not provided in the available documentation.

Comprehensive studies on the effects of this compound on gene expression and proteomic profiles in relevant cellular models are not yet available. Such studies would be crucial to elucidate the specific pathways modulated by the compound to exert its neuroprotective effects.

Subcellular Localization and Trafficking Studies

Detailed studies on the specific subcellular localization and trafficking of this compound are not extensively documented in the current body of scientific literature. However, research into the broader class of piperidine derivatives, particularly those with affinity for sigma-1 (σ1) receptors, offers valuable insights.

Sigma-1 receptors are known to reside primarily at the endoplasmic reticulum (ER) membrane, specifically at the mitochondria-associated ER membrane (MAM). nih.gov From this location, they can translocate to other cellular compartments, including the plasma membrane and nuclear envelope, upon stimulation by ligands or in response to cellular stress. nih.gov This trafficking is a key aspect of their function, allowing them to interact with a variety of client proteins, including ion channels. nih.gov

Given that many piperidine-based compounds exhibit high affinity for sigma-1 receptors, it is plausible that this compound may also localize to the ER and undergo similar trafficking processes. A study on a structurally related radiolabeled tracer, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, indicated brain uptake, suggesting the ability to cross the blood-brain barrier. nih.gov However, its distribution within the brain did not align with the known distribution of the dopamine (B1211576) transporter (DAT), its intended target, and it was identified as a substrate for P-glycoprotein (P-gp) pumps. nih.gov This suggests that its subcellular and tissue-level distribution is complex and influenced by transporter proteins.

Further investigation using techniques such as fluorescent labeling and high-resolution microscopy would be necessary to definitively determine the subcellular localization and trafficking patterns of this compound.

In Vivo Preclinical Efficacy Models and Pharmacological Response

The in vivo preclinical efficacy of this compound has not been directly reported. However, studies on analogous piperidine compounds provide a framework for its potential pharmacological effects in various disease models.

Animal Models of Disease Pathophysiology (e.g., rodent models)

Research on a structurally related compound, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, has demonstrated antihypertensive effects in spontaneously hypertensive rats (SHRs). nih.gov Oral administration of this compound led to a reduction in blood pressure without the common side effect of reflex tachycardia. nih.gov This suggests a potential application for piperidine derivatives with a 4-fluorophenyl ethyl moiety in cardiovascular disease models.

The broader class of sigma-1 receptor ligands, which may include this compound, has been investigated in a variety of animal models for neurological and psychiatric disorders. Sigma-1 receptor ligands have shown promise in models of:

Ischemic neuronal injury: By modulating N-methyl-D-aspartate (NMDA) receptor-evoked nitric oxide (NO) production, these compounds may offer neuroprotection.

Amnesia: Agonists of the sigma-1 receptor have demonstrated anti-amnesic effects in memory tests.

Cancer: Certain sigma-1 ligands have been shown to inhibit tumor cell proliferation in vivo. nih.gov

These findings suggest that this compound could be evaluated in similar rodent models of hypertension, stroke, cognitive impairment, and cancer to determine its therapeutic potential.

Behavioral Phenotyping and Physiological Endpoint Assessment in Preclinical Species

Behavioral phenotyping data for this compound is not available. However, studies on other piperidine derivatives provide examples of the types of assessments that would be relevant. For instance, in the study of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, the key physiological endpoint was the measurement of blood pressure in spontaneously hypertensive rats. nih.gov

For compounds targeting the central nervous system, a battery of behavioral tests is typically employed. These can include assessments of:

Locomotor activity: To determine if a compound has stimulant or sedative effects.

Anxiety and depression: Using tests such as the elevated plus-maze and forced swim test.

Cognition: Evaluated through paradigms like the Morris water maze or novel object recognition test.

Pain perception: Assessed with tests such as the hot plate or tail-flick test.

Given the potential for sigma-1 receptor activity, behavioral phenotyping of this compound would be crucial to understand its neuropsychopharmacological profile.

Translational Biomarker Analysis in Preclinical Samples

The identification of translational biomarkers is essential for bridging the gap between preclinical findings and clinical development. For this compound, potential biomarkers would depend on its primary mechanism of action.

If the compound primarily acts as a sigma-1 receptor ligand, several translational biomarkers could be considered. For example, positron emission tomography (PET) imaging using a radiolabeled ligand can be used to assess receptor occupancy in the brain. nih.gov A study on a related compound, [¹⁸F]SFE, demonstrated its potential as a PET radiotracer for sigma-1 receptors in rats. nih.gov

Furthermore, if the compound modulates downstream signaling pathways, such as those involved in protein synthesis, these could serve as biomarkers. Research on sigma-1 antagonists has shown that they can suppress the phosphorylation of key translational regulators like p70S6K, S6, and 4E-BP1. nih.gov Measuring the levels of these phosphorylated proteins in preclinical samples (e.g., tissue biopsies) could serve as a biomarker of drug activity.

In the context of its potential antihypertensive effects, changes in blood pressure would be the primary physiological biomarker. nih.gov

Table of Potential Preclinical Investigations for this compound

Research AreaPotential Model/AssayEndpoints/BiomarkersRationale based on Analogous Compounds
Subcellular Localization Confocal microscopy of fluorescently tagged compoundCo-localization with ER and mitochondrial markersSigma-1 receptor ligands often localize to the ER-mitochondria interface. nih.gov
In Vivo Efficacy Spontaneously Hypertensive Rat (SHR) ModelBlood pressure, heart rateA related piperidine derivative showed antihypertensive effects. nih.gov
Middle Cerebral Artery Occlusion (MCAO) ModelInfarct volume, neurological deficit scoreSigma-1 ligands have shown neuroprotective effects in ischemia models.
Behavioral Phenotyping Elevated Plus MazeTime spent in open armsTo assess anxiolytic or anxiogenic potential.
Morris Water MazeEscape latency, path lengthTo evaluate effects on learning and memory.
Translational Biomarkers PET imaging with a sigma-1 radioligandReceptor occupancy in the brainTo confirm target engagement in the CNS. nih.gov
Western blot analysis of tissue samplesPhosphorylation status of p70S6K, S6, 4E-BP1To measure modulation of protein synthesis pathways. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies

Design and Synthesis of Analogues and Derivatives of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HClnih.gov

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. The design and synthesis of analogues for a compound like 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl would involve several established strategies to probe its structure-activity relationship. Piperidines are recognized as crucial synthetic fragments in drug design. semanticscholar.org

Key areas for modification on the parent scaffold include:

The Piperidine (B6355638) Ring: Introducing substituents on the nitrogen or at other positions of the piperidine ring can significantly influence activity. For instance, N-alkylation with different alkyl or arylalkyl groups can alter receptor affinity and selectivity. nih.gov Replacing the piperidine with other heterocyclic systems, such as a morpholine (B109124) ring, has also been explored, though in some cases this can lead to a loss of activity. dndi.org

The Ethyl Linker: The two-carbon chain connecting the phenyl and piperidine rings can be varied in length, rigidity, or composition. Shortening or lengthening this linker would directly impact the spatial orientation of the two ring systems, which is often critical for optimal interaction with a biological target.

The 4-Fluorophenyl Group: The nature and position of the substituent on the phenyl ring are pivotal. The fluorine atom at the para-position is a common feature in drug candidates, as it can enhance binding affinity and improve metabolic stability. researchgate.net SAR exploration would involve synthesizing analogues with the fluorine at the ortho- or meta-positions, or replacing it with other electron-withdrawing or electron-donating groups to probe electronic and steric requirements at the receptor binding site. nih.gov

Synthetic approaches to generate such analogues are well-documented. For example, N-substituted piperidines can be prepared via the reaction of the parent piperidine with appropriate alkyl or aryl halides. google.com The synthesis of polysubstituted piperidines can be achieved through various methods, including multicomponent reactions or intramolecular cyclizations, which allow for the construction of diverse molecular scaffolds. semanticscholar.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validationresearchgate.netmdpi.comfrontiersin.org

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For a series of analogues derived from this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. frontiersin.org For the 4-[2-(4-Fluorophenyl)ethyl]-piperidine scaffold, key descriptors would include:

Lipophilicity: This property, commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), governs the molecule's ability to cross biological membranes. Modifications to the scaffold, such as adding alkyl groups, would increase lipophilicity, while adding polar groups would decrease it. frontiersin.org

Electronic Effects: The electronic nature of substituents on the aromatic ring is critical. This can be quantified by descriptors such as the Hammett constant, which accounts for the electron-donating or electron-withdrawing properties of a substituent, or by quantum chemically-calculated parameters like atomic charges or dipole moments. The fluorine atom, for example, is strongly electron-withdrawing. frontiersin.orgfrontiersin.org

Steric Parameters: The size and shape of the molecule and its substituents influence how it fits into a receptor's binding pocket. Steric effects are described by parameters like molar refractivity (MR), Taft steric parameters, or simply by molecular weight and volume. frontiersin.orgfrontiersin.org

Below is a table of common physicochemical descriptors relevant to QSAR studies.

Table 1: Key Physicochemical Descriptors in QSAR
Descriptor Category Example Descriptor Symbol Significance in Drug Design
Lipophilicity Octanol-Water Partition Coefficient logP Influences membrane permeability, absorption, and protein binding. frontiersin.org
Electronic Hammett Constant σ Quantifies the electron-donating/withdrawing effect of a substituent on a phenyl ring. frontiersin.org
Electronic Dipole Moment µ Measures the polarity of the molecule, affecting solubility and binding interactions. frontiersin.org
Steric Molar Refractivity MR Relates to the volume of a molecule and its polarizability, influencing binding affinity. frontiersin.org
Topological Wiener Index W A numerical descriptor of molecular branching, which can correlate with biological activity. frontiersin.org

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential to ensure the model's robustness and predictive power. nih.gov Validation is typically divided into two main types:

External Validation: This is the most stringent test of a model's predictive ability. The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. nih.gov The model is then used to predict the activities of the test set compounds. The predictive performance is measured by the predictive correlation coefficient, R²pred. A high R²pred value (e.g., > 0.6) indicates that the model has good external predictability. uniroma1.it

Other statistical metrics are also employed to rigorously assess a model's quality. researchgate.netresearchgate.net

Table 2: Statistical Parameters for QSAR Model Validation

Parameter Symbol Validation Type Description
Coefficient of Determination Internal Measures the goodness of fit for the training set.
Cross-validated R² Internal Measures the predictive ability of the model via cross-validation. uniroma1.it
Predicted R² R²pred External Measures the predictive ability of the model on an external test set. nih.gov
Root Mean Square Error RMSE Both Represents the standard deviation of the prediction errors. Lower values are better. researchgate.net
Mean Absolute Error MAE Both The average of the absolute prediction errors. Less sensitive to outliers than RMSE. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling provides a three-dimensional perspective on ligand-receptor interactions and the conformational behavior of molecules, offering insights that are complementary to SAR and QSAR studies.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's binding site. For this compound, docking studies would be performed to understand how it interacts with its putative biological target, such as a specific G-protein coupled receptor or a transporter. researchgate.net

The process involves:

Preparation: Obtaining or generating 3D structures of both the ligand (the piperidine derivative) and the receptor.

Docking Simulation: Using a docking algorithm (e.g., AutoDock) to systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site. bohrium.com

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The lowest energy poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. mdpi.com

Docking studies can rationalize the observed SAR for a series of analogues. For example, it could reveal that a bulky substituent at a certain position causes a steric clash with an amino acid residue in the binding site, explaining its lower activity. frontiersin.org

Table 3: Hypothetical Docking Results for Analogues of this compound

Compound Modification Binding Energy (kcal/mol) Key Predicted Interactions
Parent Compound - -8.5 H-bond with Asp113, pi-pi stacking with Phe320
Analogue 1 4-F replaced with 4-Cl -8.7 Similar to parent, enhanced hydrophobic contact
Analogue 2 N-methylated piperidine -7.9 Potential minor steric hindrance near Asp113
Analogue 3 Ethyl linker to propyl -7.2 Suboptimal orientation of the phenyl ring

The 3D shape and flexibility of a molecule (its conformation) are critical for its biological activity. Conformational analysis aims to identify the stable low-energy conformations that a molecule is likely to adopt. nih.gov For this compound, the key flexible bonds are in the ethyl linker and the piperidine ring, which typically adopts a chair conformation. researchgate.net Computational methods can perform a systematic search of conformational space to find the most stable shapes. dergipark.org.trdntb.gov.ua Studies on related fluorinated piperidines have shown that the presence and position of fluorine can influence conformational preferences through electrostatic and hyperconjugative interactions. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by simulating the atomic movements of the molecule over time, either in solution or within a receptor binding site. researchgate.net MD can reveal:

The dynamic stability of the predicted docking pose.

The role of water molecules in mediating ligand-receptor interactions.

Conformational changes in the receptor that may be induced by ligand binding.

By providing a dynamic picture of the molecular interactions, MD simulations offer a deeper understanding of the binding process and the structural determinants of activity. researchgate.net

De Novo Drug Design and Lead Optimization Strategies (Computational)

De novo drug design and lead optimization represent sophisticated computational strategies aimed at discovering novel drug candidates and refining their properties to enhance efficacy and selectivity. patsnap.com These methods are particularly valuable in the development of central nervous system (CNS) agents, where precise interaction with specific receptor subtypes is crucial. For scaffolds such as 4-[2-(4-Fluorophenyl)ethyl]-piperidine, computational approaches provide a rational framework for designing new molecules and optimizing existing ones. nih.gov

De Novo Design:

De novo design involves the construction of a novel molecule from scratch, often within the confines of a target receptor's binding site. nih.gov For a compound like this compound, which is structurally related to ligands for dopamine (B1211576) and serotonin (B10506) receptors, a typical de novo design workflow would begin with the three-dimensional structure of the target receptor, for instance, the dopamine D2 receptor. nih.govmdpi.com Computational programs can then be used to "grow" a molecule within the binding pocket, atom by atom or fragment by fragment, ensuring optimal steric and electronic complementarity with the receptor's amino acid residues. This process can be guided by pharmacophore models derived from known active ligands, which define the essential chemical features required for binding. nih.gov

Lead Optimization:

Lead optimization is an iterative process that aims to improve the pharmacological profile of a promising lead compound. patsnap.com Computational chemistry plays a pivotal role in this phase by predicting the effects of structural modifications on a molecule's activity, selectivity, and pharmacokinetic properties. nih.gov For the 4-[2-(4-Fluorophenyl)ethyl]-piperidine scaffold, several computational techniques are instrumental.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By docking analogs of 4-[2-(4-Fluorophenyl)ethyl]-piperidine into the active site of a target receptor, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, modifications to the fluorophenyl ring or the piperidine core can be evaluated virtually to prioritize the synthesis of compounds with potentially improved binding. nih.gov The results of a hypothetical docking study for a series of analogs are presented in Table 1.

Table 1: Hypothetical Docking Scores of 4-[2-(4-Fluorophenyl)ethyl]-piperidine Analogs Against the Dopamine D2 Receptor

Compound ID Modification Predicted Docking Score (kcal/mol) Key Interactions
Lead 4-[2-(4-Fluorophenyl)ethyl]-piperidine -9.5 Pi-cation with Phe389, H-bond with Ser193
Analog 1 4-Chlorophenyl -9.8 Enhanced hydrophobic interaction
Analog 2 4-Methoxyphenyl -9.2 Potential steric clash
Analog 3 3,4-Difluorophenyl -10.1 Additional H-bond with Ser197

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical relationship between the three-dimensional properties of a series of molecules and their biological activity. nih.gov For piperidine derivatives, a 3D-QSAR model could be developed to predict the binding affinity of novel analogs based on their steric and electrostatic fields. This allows for the rapid virtual screening of a large library of compounds to identify those with the highest predicted potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can reveal the stability of binding interactions predicted by docking and can help to understand the conformational changes that may occur upon ligand binding. researchgate.net For a flexible molecule like 4-[2-(4-Fluorophenyl)ethyl]-piperidine, MD simulations can be crucial for confirming a stable binding mode.

Through the synergistic use of these computational strategies, medicinal chemists can accelerate the discovery and development of new drugs by focusing synthetic efforts on compounds with the highest probability of success. mdpi.com The insights gained from these computational studies are invaluable for designing potent and selective ligands based on the 4-[2-(4-Fluorophenyl)ethyl]-piperidine scaffold for potential therapeutic applications.

Preclinical Pharmacokinetics and Metabolism Adme

Absorption and Distribution Studies in In Vitro and In Vivo Models

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

No public data is available on the in vitro membrane permeability of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl.

Plasma Protein Binding and Tissue Distribution in Animal Models

Specific studies detailing the plasma protein binding and tissue distribution of this compound in any animal model have not been found in the public domain.

Metabolic Pathways and Enzyme Identification

In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes)

There is no publicly available information on the in vitro metabolic stability or the metabolites of this compound.

Cytochrome P450 (CYP) Inhibition and Induction Potential

No studies have been published that characterize the potential of this compound to inhibit or induce cytochrome P450 enzymes.

Excretion Routes and Mass Balance Studies in Preclinical Species

Information regarding the excretion routes and mass balance of this compound in preclinical species is not available in the public literature.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive review of scientific literature, detailed preclinical pharmacokinetic and pharmacodynamic (PK/PD) modeling data for the specific compound This compound is not publicly available. Research on compounds with similar structural motifs, such as piperidine (B6355638) derivatives, offers insights into the general pharmacokinetic and pharmacodynamic properties of this class of molecules, but a direct analysis of the relationship between the concentration of this compound in the body and its pharmacological effects in preclinical systems has not been published.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in drug development that establishes a mathematical relationship between the exposure to a drug (pharmacokinetics) and its observed effect (pharmacodynamics). This modeling allows for the prediction of a drug's activity and is instrumental in determining effective dosing regimens for further studies.

While specific data tables and detailed research findings for this compound are absent from the available literature, related research on other piperidine-containing compounds highlights the type of investigations that would be necessary to construct a PK/PD model. For instance, studies on various piperidine analogues often involve determining their metabolic stability in liver microsomes, their affinity for specific biological targets such as neurotransmitter transporters, and their in vivo distribution in animal models. However, this information is fragmented across different molecules and cannot be directly extrapolated to create a cohesive PK/PD model for the specific compound .

The lack of published PK/PD models for this compound means that key predictive information regarding its in vivo behavior is not in the public domain. Such data would typically be generated during preclinical development and may exist in proprietary databases of pharmaceutical companies or research institutions. Without access to these findings, a detailed analysis as requested cannot be provided.

Advanced Analytical Methodologies for Research Applications

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry is an indispensable tool for the analysis of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl, providing definitive structural information and highly sensitive quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com This makes it the gold standard for bioanalytical research, enabling the quantification of the compound at very low concentrations (ng/mL or pg/mL) in complex biological matrices such as plasma, urine, and tissue homogenates. mdpi.comnih.gov

For bioanalytical applications, sample preparation is a critical step and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. nih.gov The analysis is performed in multiple-reaction monitoring (MRM) mode, where a specific precursor ion (corresponding to the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. mdpi.com This high specificity minimizes the impact of matrix effects and allows for accurate measurement. mdpi.com The same principles are applied to impurity profiling, where the high sensitivity of LC-MS/MS allows for the detection and identification of trace-level impurities that may not be visible by other detectors. rjptonline.org

Table 2: Representative LC-MS/MS Parameters for Bioanalysis

Parameter Typical Setting Purpose
Ionization Source Electrospray Ionization (ESI), Positive Mode Generates protonated molecular ions [M+H]⁺ for analysis. mdpi.com
Separation UPLC/HPLC with a C18 column Chromatographically separates the analyte from matrix components. mdpi.com
Mobile Phase Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid Facilitates ionization and chromatographic separation. mdpi.com
Detection Mode Multiple-Reaction Monitoring (MRM) Provides high specificity and sensitivity for quantification. mdpi.com
Sample Prep Protein Precipitation with Acetonitrile Simple and effective method for cleaning up plasma samples. nih.gov

| Linear Range | e.g., 5–4000 ng/mL | The concentration range over which the method is accurate and precise. mdpi.com |

High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provides extremely accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This capability is crucial for unequivocally confirming the elemental composition of this compound. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be confidently assigned. HRMS is also invaluable for identifying unknown metabolites or degradation products, as their elemental formulas can be determined from their accurate mass, providing critical clues to their structures. nih.gov

Spectroscopic Characterization Techniques for Research Confirmation

Spectroscopic techniques are used to confirm the identity and structure of the synthesized compound, complementing the data obtained from chromatographic and mass spectrometric analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the complete structural assignment of the this compound molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The spectrum would show characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C-N bonds of the piperidine (B6355638) ring, C-F bonds of the fluorophenyl group, and the N-H bond of the piperidine hydrochloride salt. researchgate.net

Table 3: Expected Spectroscopic Data for Structural Confirmation

Technique Type of Information Obtained Expected Features for this compound
¹H NMR Proton environment and connectivity Signals for aromatic protons, aliphatic protons of the ethyl chain, and piperidine ring protons. researchgate.net
¹³C NMR Carbon skeleton of the molecule Distinct signals for aromatic carbons, aliphatic carbons, and carbons of the piperidine ring. researchgate.net
FT-IR Presence of functional groups Characteristic stretching vibrations for N-H⁺ (salt), aromatic C-H, aliphatic C-H, C=C (aromatic), and C-F bonds. researchgate.net

| HRMS | Elemental Composition | Provides an accurate mass measurement that confirms the molecular formula. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The protons on the fluorophenyl ring would likely appear as complex multiplets in the aromatic region (approximately 7.0-7.3 ppm). The ethyl chain protons would exhibit signals further upfield, with the CH₂ group adjacent to the phenyl ring appearing as a triplet and the CH₂ group attached to the piperidine ring also as a triplet. The protons of the piperidine ring would show a series of multiplets, with their chemical shifts influenced by their axial or equatorial positions and the presence of the hydrochloride salt. The N-H proton of the piperidinium ion would likely be a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbon atoms of the 4-fluorophenyl ring would appear in the downfield region of the spectrum (around 115-165 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The carbons of the ethyl group and the piperidine ring would be observed at higher field strengths. The chemical shifts would be influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atom of the piperidine ring.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling relationships, helping to connect adjacent protons within the ethyl chain and the piperidine ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Hypothetical ¹H NMR Data Table

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₄F)7.0 - 7.3Multiplet
-CH₂-Ar2.7 - 2.9Triplet
-CH₂-Pip1.8 - 2.0Triplet
Piperidine (axial)1.5 - 1.9Multiplets
Piperidine (equatorial)2.9 - 3.5Multiplets
N-HVariableBroad Singlet

Hypothetical ¹³C NMR Data Table

Carbon AtomPredicted Chemical Shift (ppm)
C-F (Aromatic)160 - 165 (d, ¹JCF ≈ 245 Hz)
C-ipso (Aromatic)135 - 140
C-ortho (Aromatic)128 - 132
C-meta (Aromatic)114 - 118 (d, ²JCF ≈ 21 Hz)
-CH₂-Ar35 - 40
-CH₂-Pip30 - 35
Piperidine C2/C650 - 55
Piperidine C3/C528 - 33
Piperidine C438 - 43

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, characteristic absorption bands would be expected. A broad band in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretch of the piperidinium hydrochloride salt. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C-F stretch would be anticipated in the 1100-1250 cm⁻¹ region. Bending vibrations for the aromatic ring and the aliphatic chains would also be present in the fingerprint region (below 1500 cm⁻¹).

Hypothetical IR Data Table

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (salt)2500 - 3000 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=C Stretch (Aromatic)1450 - 1600
C-F Stretch1100 - 1250
C-N Stretch1000 - 1200

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 4-fluorophenyl group in the compound is expected to be the primary chromophore. The spectrum would likely show absorption maxima in the UV region, characteristic of the π to π* transitions of the aromatic ring. The presence of the fluorine substituent may cause a slight shift in the absorption wavelength compared to an unsubstituted benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state structure of this compound.

A successful single-crystal X-ray diffraction analysis would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of every atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Conformation: The specific spatial arrangement of the piperidine ring (e.g., chair conformation) and the orientation of the 2-(4-fluorophenyl)ethyl substituent.

Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., between the piperidinium N-H and the chloride anion) and other non-covalent interactions that stabilize the crystal packing.

This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Applications As a Chemical Probe or Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules and Natural Products

The primary utility of 4-[2-(4-Fluorophenyl)ethyl]-piperidine and its hydrochloride salt lies in its role as a versatile synthetic intermediate for creating more complex, pharmacologically active molecules. Its structure serves as a key building block in the synthesis of novel compounds, especially 1,4-disubstituted piperidine (B6355638) derivatives designed as high-affinity sigma (σ) receptor ligands. nih.govgoogle.com

Researchers utilize this piperidine derivative in multi-step synthetic pathways. For instance, the secondary amine of the piperidine ring is amenable to various chemical reactions, including N-alkylation and N-arylation, allowing for the introduction of diverse functional groups. google.com A common synthetic strategy involves the alkylation of the piperidine nitrogen with different substituted benzyl (B1604629) halides or other alkyl halides to produce a library of new chemical entities. nih.govgoogle.com These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationship (SAR) of a new series of compounds. The stability of the 4-fluorophenyl group and the piperidine core allows for a range of reaction conditions, making it a reliable scaffold for building molecular complexity. chemimpex.com

Development as a Pharmacological Tool for Target Validation and Pathway Elucidation

The 4-fluorophenylethyl piperidine scaffold is integral to the development of pharmacological tools for studying sigma receptors (σ1 and σ2). nih.gov These receptors are implicated in a variety of neurological and psychiatric conditions, and molecules that bind to them are crucial for research. google.com Compounds derived from the 4-[2-(4-Fluorophenyl)ethyl]-piperidine core are synthesized and evaluated for their binding affinity and selectivity for σ1 and σ2 receptors through radioligand binding assays. nih.govunisi.it

These derivatives serve as probes to investigate the physiological and pathological roles of sigma receptors. For example, selective ligands are used to validate whether targeting a sigma receptor can produce a desired therapeutic effect, such as analgesia in models of neuropathic pain. unict.it By using these compounds in in vitro and in vivo models, researchers can elucidate the downstream signaling pathways modulated by sigma receptor activation or inhibition. unisi.itunict.it The development of ligands with specific functional profiles—such as agonist versus antagonist activity—is critical for this work, and the 4-[2-(4-Fluorophenyl)ethyl]-piperidine structure provides a foundation for achieving such specificity. unict.itbldpharm.com

Role in Fragment-Based Drug Discovery (FBDD) or Lead Generation Initiatives

In the realm of drug discovery, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl functions as a key component in lead generation initiatives. The development of novel sigma receptor ligands often begins with a known scaffold, or "lead compound," which is then systematically modified to enhance potency, selectivity, and pharmacokinetic properties. nih.govunict.it The piperidine core connected to a phenylethyl group is a well-established pharmacophore for sigma receptor binding. nih.gov

Medicinal chemistry campaigns often generate a series of analogs based on this core structure. For example, research has shown that modifications to the piperidine nitrogen and the aromatic ring can significantly impact binding affinity and selectivity for σ1 over σ2 receptors. nih.govunisi.it The data gathered from these systematic modifications, including binding affinities (Ki values), inform quantitative structure-activity relationship (QSAR) models. nih.gov These models help predict which structural features are most important for receptor binding, guiding the rational design of new, more effective lead candidates for conditions ranging from pain to neuropsychiatric disorders. nih.govchemimpex.comunict.it

The research findings below highlight the binding affinities of various piperidine derivatives at sigma receptors, illustrating their potential in lead generation.

CompoundDescriptionKi (S1R) [nM]Ki (S2R) [nM]Reference
4b (AD186)2,7-diazaspiro[3.5]nonane derivative2.727 unisi.it
5b (AB21)2,7-diazaspiro[3.5]nonane derivative13102 unisi.it
8f (AB10)diazabicyclo[4.3.0]nonane derivative10165 unisi.it
8cdiazabicyclo[4.3.0]nonane derivative19>133 unisi.it

Application in Materials Science or Chemical Sensing Research

Currently, there is no documented application of this compound in the fields of materials science or chemical sensing research in the reviewed literature. Its use appears to be confined to life sciences, specifically pharmaceutical and medicinal chemistry research.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Mechanistic Paradigms

While initial research may point towards primary targets, a thorough understanding of a compound's full mechanistic profile is essential. Future preclinical studies on 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl should extend beyond its presumed primary mode of action to uncover novel therapeutic possibilities.

Research into analogous piperidine (B6355638) structures has revealed high-affinity binding to key neurotransmitter transporters, particularly the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govnih.gov Structure-activity relationship (SAR) studies on these related compounds demonstrate that modifications to the piperidine ring and its substituents can significantly alter binding affinity and selectivity. nih.govnih.gov For instance, certain N-substituents on the piperidine ring have been shown to yield subnanomolar affinity for the DAT, with high selectivity over the SERT. nih.gov

A promising avenue for future investigation is the exploration of an "atypical" DAT inhibitor profile. nih.gov Unlike traditional DAT inhibitors, which can have psychostimulant effects, atypical inhibitors are sought for their therapeutic potential in treating substance use disorders without exhibiting such properties. nih.gov Molecular modeling and behavioral studies in preclinical models could elucidate whether this compound or its future analogs bind to a unique conformation of the transporter, potentially leading to a more desirable therapeutic profile. nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterExample ConditionsReference
SolventAnhydrous ethanol
BaseK₂CO₃ (2.5 equiv)
Reaction Time12–24 hours
Post-treatmentAcidification with HCl to isolate

Safety Note : Follow protocols for handling flammable solvents (P210, P233) and corrosive acids (H290, H314) .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:
Combine orthogonal methods:

  • NMR Spectroscopy : Confirm proton environments (e.g., piperidine ring, fluorophenyl group) .
  • HPLC with UV detection : Use C18 columns and mobile phases like methanol:buffer (65:35) at pH 4.6 for purity assessment .
  • Mass Spectrometry : Validate molecular weight (C₁₃H₁₇ClFN: 257.7 g/mol) .

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersReference
¹H NMR (400 MHz)δ 7.2–7.4 (fluorophenyl protons)
HPLC Retention Time~8.2 min (method-specific)
HRMS (ESI+)m/z 258.112 [M+H]⁺

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at the piperidine nitrogen or fluorophenyl group (e.g., 4-hydroxypiperidine analogs in ).
  • In vitro Assays : Test binding affinity to CNS receptors (e.g., σ or dopamine receptors) using radioligand displacement .
  • Computational Docking : Map electrostatic interactions using software like AutoDock to predict target engagement .

Q. Table 3: Example SAR Modifications

ModificationObserved EffectReference
Piperidine N-methylationReduced σ receptor affinity
Fluorophenyl → ChlorophenylIncreased lipophilicity

Advanced: How should researchers resolve contradictions in solubility or stability data across studies?

Methodological Answer:

  • Controlled Replication : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
  • Theoretical Modeling : Apply QSPR models to predict solubility based on logP and hydrogen-bonding capacity .

Q. Key Variables :

  • pH-dependent solubility due to the hydrochloride salt .
  • Light sensitivity of the fluorophenyl group (store in amber vials) .

Advanced: What computational tools are recommended for simulating its pharmacokinetic behavior?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate membrane permeability with GROMACS .
  • Metabolism Prediction : CYP450 interaction profiling via StarDrop or Schrödinger .

Q. Table 4: Software Applications

ToolApplicationReference
AutoDock VinaTarget binding affinity
Gaussian 16Conformational analysis
MoKapKa and logP prediction

Basic: What safety protocols are critical during in vivo studies?

Methodological Answer:

  • Acute Toxicity Mitigation : Use PPE (gloves, goggles) for handling (H302, H315) .
  • Waste Disposal : Neutralize hydrochloride waste with sodium bicarbonate before disposal (P501) .
  • Emergency Response : Immediate rinsing for eye exposure (H319) and ventilation for inhalation (H335) .

Advanced: How can reactor design improve scalability for gram-to-kilogram synthesis?

Methodological Answer:

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic alkylation steps .
  • Catalyst Immobilization : Use packed-bed reactors with immobilized bases (e.g., polymer-supported K₂CO₃) .
  • Process Analytical Technology (PAT) : Integrate in-line IR spectroscopy for real-time monitoring .

Q. Key Considerations :

  • Avoid scaling bottlenecks (e.g., solvent evaporation rates) .
  • Optimize mixing efficiency using computational fluid dynamics (CFD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.